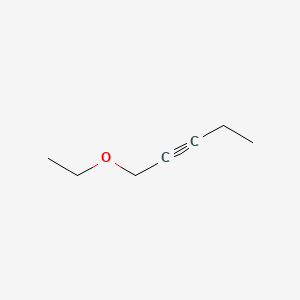
1-Ethoxypent-2-yne
Vue d'ensemble
Description
1-Ethoxypent-2-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features an ethoxy group attached to the second carbon of a pent-2-yne chain
Méthodes De Préparation
1-Ethoxypent-2-yne can be synthesized through several methods, including the Williamson ether synthesis and other alkylation reactions. The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For this compound, the synthesis might involve the reaction of sodium ethoxide with 2-pentyne . Industrial production methods may vary, but they often involve similar principles of alkylation and ether formation.
Analyse Des Réactions Chimiques
1-Ethoxypent-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-Ethoxypent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.
Mécanisme D'action
The mechanism of action of 1-Ethoxypent-2-yne involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the triple bond and ethoxy group play crucial roles in determining its reactivity and the pathways it follows. For instance, in oxidation reactions, the triple bond can be cleaved to form carbonyl compounds, while in substitution reactions, the ethoxy group can be replaced by other functional groups .
Comparaison Avec Des Composés Similaires
1-Ethoxypent-2-yne can be compared with other alkynes and ethers to highlight its uniqueness:
1-Pentyne: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxypentane: Contains a single bond instead of a triple bond, affecting its reactivity.
1-Ethoxybut-2-yne: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
Propriétés
IUPAC Name |
1-ethoxypent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRAKLNHAXUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570701 | |
| Record name | 1-Ethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20635-10-3 | |
| Record name | 1-Ethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















